(+)-Pinanediol
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves a detailed examination of the compound’s molecular structure, including its geometry, the types of bonds present, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products that result.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Biotransformation by Fungi
(+)-Pinanediol has been studied for its biotransformation by fungi such as Glomerella cingulata, Rhizoctonia solani, and Aspergillus niger. These studies focus on the conversion of (+)-Pinanediol to various diols, exploring the enantioselectivity of the oxidation process (Miyazawa, Suzuki, & Kameoka, 1997).
Use in Lithography
In the field of photolithography, (+)-Pinanediol derivatives have been utilized as acid amplifiers for chemically amplified ArF resists. The introduction of these acid amplifiers enhances the sensitivity of the resist materials, improving resolution in the lithographic process (Naito et al., 1999).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, particularly in the creation of stable α-aminoboronic esters. This involves the use of bis(pinanediolato)diboron as a nucleophile in the synthesis process. The resulting pinanediol-protected α-aminoboronic esters are noted for their improved stability compared to pinacol derivatives (Chen, Chen, Zheng, & Sun, 2014).
Study of Plastic Crystals
(+)-Pinanediol has been examined for its role in forming plastic crystals, a type of mesophase characterized by orientational disorder while maintaining positional order. This study aimed to understand the correlation between the formation of plastic crystals, molecular shape, and intermolecular interactions in solid phases (Silva et al., 2019).
Secondary Organic Aerosol Production
Research has also focused on the role of (+)-Pinanediol as a precursor for secondary organic aerosol (SOA) production. This is particularly relevant for understanding the atmospheric chemistry related to monoterpenes and their oxidation products (Ye et al., 2017).
Amino Acid Synthesis
(+)-Pinanediol has been used in the directed synthesis of amino acids from boronic esters, contributing significantly to the field of organic chemistry and biochemical synthesis (Matteson & Beedle, 1987).
Safety And Hazards
This involves detailing any safety concerns or hazards associated with the compound, including toxicity, flammability, environmental impact, and any precautions that need to be taken when handling the compound.
Future Directions
This would involve discussing potential future research directions or applications for the compound, based on its properties and behavior.
properties
IUPAC Name |
(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILFCKRQFQVFS-OORONAJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171941 | |
Record name | (+)-Pinanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Pinanediol | |
CAS RN |
18680-27-8 | |
Record name | (+)-Pinanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18680-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinanediol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018680278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Pinanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINANEDIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6ZCV4AVRA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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